molecular formula C6H9N3OS B13656642 (5-Amino-2-(methylthio)pyrimidin-4-yl)methanol

(5-Amino-2-(methylthio)pyrimidin-4-yl)methanol

Cat. No.: B13656642
M. Wt: 171.22 g/mol
InChI Key: BDZYXRSIKWWIBV-UHFFFAOYSA-N
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Description

(5-Amino-2-(methylthio)pyrimidin-4-yl)methanol is a chemical compound with the molecular formula C6H9N3OS. It is known for its role as an intermediate in the synthesis of various biologically active molecules, including thiamine (vitamin B1). This compound is characterized by its off-white to pale yellow crystalline appearance and has a melting point of approximately 126-127°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-2-(methylthio)pyrimidin-4-yl)methanol typically involves the reaction of 2-methylthio-4,6-dichloropyrimidine with ammonia, followed by reduction with sodium borohydride. The reaction conditions include:

    Temperature: Ambient to slightly elevated temperatures.

    Solvent: Common solvents include ethanol or methanol.

    Catalysts: No specific catalysts are required for this reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Large-scale reactors with precise temperature and pressure control.

    Purification: Crystallization and recrystallization techniques to ensure high purity.

    Safety Measures: Proper handling of chemicals and waste management to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-2-(methylthio)pyrimidin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions typically involve the conversion of the amino group to other functional groups.

    Substitution: The amino and methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Various derivatives depending on the reducing agent used.

    Substitution Products: Substituted pyrimidines with different functional groups.

Scientific Research Applications

(5-Amino-2-(methylthio)pyrimidin-4-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Amino-2-(methylthio)pyrimidin-4-yl)methanol involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes involved in the synthesis of thiamine and other biologically active molecules.

    Pathways Involved: Inhibition of Akt kinase, which plays a role in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • (4-Amino-2-(methylthio)pyrimidin-5-yl)methanol
  • 4-Amino-5-(aminomethyl)-2-methylpyrimidine
  • 4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol

Uniqueness

(5-Amino-2-(methylthio)pyrimidin-4-yl)methanol is unique due to its specific structure and functional groups, which make it a valuable intermediate in the synthesis of thiamine and other biologically active compounds. Its ability to inhibit Akt kinase also sets it apart from similar compounds, making it a potential candidate for cancer treatment research .

Properties

Molecular Formula

C6H9N3OS

Molecular Weight

171.22 g/mol

IUPAC Name

(5-amino-2-methylsulfanylpyrimidin-4-yl)methanol

InChI

InChI=1S/C6H9N3OS/c1-11-6-8-2-4(7)5(3-10)9-6/h2,10H,3,7H2,1H3

InChI Key

BDZYXRSIKWWIBV-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)CO)N

Origin of Product

United States

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